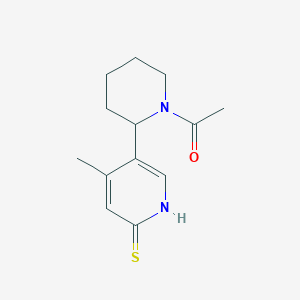

1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a piperidinyl ethanone derivative featuring a 6-mercapto-4-methylpyridin-3-yl substituent. The compound’s core structure combines a piperidine ring linked to an ethanone group, with a pyridine moiety modified by thiol (-SH) and methyl (-CH₃) groups.

Properties

Molecular Formula |

C13H18N2OS |

|---|---|

Molecular Weight |

250.36 g/mol |

IUPAC Name |

1-[2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2OS/c1-9-7-13(17)14-8-11(9)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17) |

InChI Key |

OKIMIQKRSQWUON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C2CCCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.

Formation of the Piperidine Ring: The piperidine ring is often formed through cyclization reactions involving amines and appropriate electrophiles.

Coupling of the Rings: The final step involves coupling the pyridine and piperidine rings through a suitable linker, such as ethanone.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in ethanone can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The piperidine and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Piperidinyl Ethanone Derivatives

Key Observations:

- Substituent Electronic Effects: The 6-mercapto group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro groups in the dinitrophenyl analogue ().

- Biological Activity : IU1-47 () highlights the importance of aryl substituents; replacing a basic amine with an aniline abolished enzyme inhibition. The target’s mercapto group may engage in disulfide bonding or metal coordination, offering distinct mechanisms compared to tetrazole () or chlorophenyl () derivatives .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

- Thiol Reactivity : The mercapto group may confer redox activity or metal-binding capacity, absent in fluorophenyl () or tetrazole derivatives.

- Thermal Stability : The target’s substituents likely stabilize the amide bond compared to the dinitrophenyl analogue, which exhibits significant isomerism at elevated temperatures .

Biological Activity

1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2OS |

| Molecular Weight | 236.34 g/mol |

| IUPAC Name | 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone |

| SMILES | CC(=O)N1CCCCC1C2=C(C=CC(=S)N2)C=C(C=C2)C(=O)N1 |

The biological activity of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is primarily attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins. This interaction may modulate enzyme activity and influence various biochemical pathways. The compound's aldehyde functionality allows for the formation of Schiff bases with amines, further diversifying its potential interactions within biological systems.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives containing mercapto and pyridine functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have shown efficacy in inhibiting poly (ADP-ribose) polymerase (PARP), a target in cancer therapy .

- Antimicrobial Properties : The presence of the mercapto group suggests potential antimicrobial activity, as similar compounds have been documented to inhibit bacterial growth effectively.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone.

Case Study 1: Anticancer Efficacy

In a study focused on thiouracil derivatives, compounds with structural similarities to 1-(2-(6-Mercapto-4-methylpyridin-3-yl)piperidin-1-yl)ethanone exhibited moderate to significant cytotoxicity against estrogen-receptor-positive breast cancer cell lines. The IC50 values were found to be around 18 μM for some derivatives, indicating potential for development as PARP inhibitors .

Case Study 2: Antimicrobial Activity

Research into related mercapto-pyridine compounds revealed promising antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA). These findings support the hypothesis that the mercapto moiety enhances reactivity with bacterial targets, potentially leading to new therapeutic agents for resistant infections.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.